molecular formula C8H13IO2 B8457400 Methyl 1-(iodomethyl)cyclopentanecarboxylate

Methyl 1-(iodomethyl)cyclopentanecarboxylate

Cat. No. B8457400
M. Wt: 268.09 g/mol
InChI Key: CLOXIKVZUSENKQ-UHFFFAOYSA-N
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Patent
US08816090B2

Procedure details

To a stirred solution of N,N-diisopropylamine (1.31 mL, 9.36 mmol) in tetrahydrofuran (5 mL) was added n-butyllithium (1.58 M in hexane, 5.43 mL, 8.58 mmol) at −10° C. under nitrogen. After being stirred at −10° C. for 1 h, a solution of methyl cyclopentanecarboxylate (1.00 g, 7.80 mmol) in tetrahydrofuran (3 mL) was added dropwise to the mixture, and the mixture was stirred at 0° C. for 2 h. Diiodomethane (0.628 mL, 7.80 mmol) was added to the mixture and the mixture was warmed to room temperature. After being stirred for 16 h, the mixture was quenched with aq. ammonium chloride (50 mL). The mixture was extracted with diethylether (75 mL×2) and washed with brine (75 mL). The organic layer was combined and dried over sodium sulfate and concentrated in vacuo to give an oil. The residual oil was purified by silica gel column chromatography (hexane/ethyl acetate 20:1 to 10:1) to give 1.085 g (52%) of the title compound as a colorless oil.
Quantity
1.31 mL
Type
reactant
Reaction Step One
Quantity
5.43 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0.628 mL
Type
reactant
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH:13]1([C:18]([O:20][CH3:21])=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14]1.[I:22][CH2:23]I>O1CCCC1>[I:22][CH2:23][C:13]1([C:18]([O:20][CH3:21])=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
1.31 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
5.43 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCC1)C(=O)OC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.628 mL
Type
reactant
Smiles
ICI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After being stirred at −10° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
After being stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with aq. ammonium chloride (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethylether (75 mL×2)
WASH
Type
WASH
Details
washed with brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by silica gel column chromatography (hexane/ethyl acetate 20:1 to 10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ICC1(CCCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.085 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.